molecular formula C10H11F3O3 B148510 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS No. 160969-02-8

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol

Cat. No. B148510
M. Wt: 236.19 g/mol
InChI Key: XUQLAUDPJQVGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05387603

Procedure details

To a suspension of lithium aluminum hydride (79 mg) in dry tetrahydrofuran (1 ml) was added dropwise a solution of ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate (270 mg) in dry tetrahydrofuran (3 ml) with stirring under ice cooling, and the mixture was reacted at room temperature for 40 minutes. To the reaction mixture were added anhydrous sodium sulfate and water with stirring. The insoluble materials were filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and ethyl acetate (2/1) as eluent to give 213 mg of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol as an oil.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:25])([F:24])[CH2:9][O:10][C:11]1[CH:23]=[CH:22][CH:21]=[CH:20][C:12]=1[O:13][CH2:14][C:15](OCC)=[O:16].S([O-])([O-])(=O)=O.[Na+].[Na+].O>O1CCCC1>[F:7][C:8]([F:24])([F:25])[CH2:9][O:10][C:11]1[CH:23]=[CH:22][CH:21]=[CH:20][C:12]=1[O:13][CH2:14][CH2:15][OH:16] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
79 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate
Quantity
270 mg
Type
reactant
Smiles
FC(COC1=C(OCC(=O)OCC)C=CC=C1)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium pressure liquid column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate (2/1) as eluent

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(OCCO)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.